molecular formula C6H13BF3KO B13624887 Potassium trifluoro(3-methoxy-3-methylbutyl)borate

Potassium trifluoro(3-methoxy-3-methylbutyl)borate

Katalognummer: B13624887
Molekulargewicht: 208.07 g/mol
InChI-Schlüssel: JPRPHOVKOCXOBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(3-methoxy-3-methylbutyl)borate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-methoxy-3-methylbutyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and solvent purity to achieve high yields and consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(3-methoxy-3-methylbutyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro(3-methoxy-3-methylbutyl)borate is unique due to its specific functional groups, which impart distinct reactivity and stability compared to other potassium trifluoroborates. Its methoxy and methylbutyl groups provide unique steric and electronic properties, making it particularly useful in specific synthetic applications .

Eigenschaften

Molekularformel

C6H13BF3KO

Molekulargewicht

208.07 g/mol

IUPAC-Name

potassium;trifluoro-(3-methoxy-3-methylbutyl)boranuide

InChI

InChI=1S/C6H13BF3O.K/c1-6(2,11-3)4-5-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1

InChI-Schlüssel

JPRPHOVKOCXOBG-UHFFFAOYSA-N

Kanonische SMILES

[B-](CCC(C)(C)OC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.